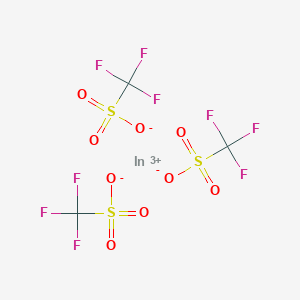

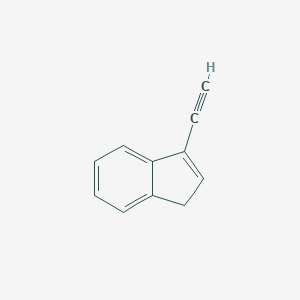

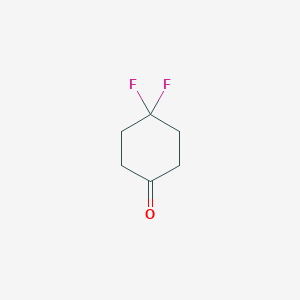

(E)-3,5-二氯-4-(3-乙氧基-2-甲基-3-氧代丙-1-烯-1-基)苯甲酸

描述

Synthesis Analysis

The synthesis of related benzoic acid derivatives typically involves multi-step reactions, starting from simple precursors. For example, the synthesis of a compound similar to the one might involve the use of Grignard reactions, Wittig reactions, or other carbon-carbon bond-forming reactions . The synthesis of dichloroisoeverninic acid, a related compound, was achieved in five steps starting from methyl orsellinate, with an overall yield of 40% . These methods could potentially be adapted for the synthesis of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid.

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR . Density functional theory (DFT) methods, such as the B3LYP functional with a 6-31G(d) basis set, are used to optimize molecular structures and geometries . These techniques would be relevant for analyzing the molecular structure of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid.

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria depending on solvent composition and pH . These reactions are important for understanding the reactivity and stability of the compound under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro groups and ethoxy groups can significantly affect these properties. The compound's behavior in different solvents and under varying pH conditions can be studied using UV-VIS absorption spectra . These properties are crucial for determining the compound's potential applications and handling requirements.

科学研究应用

晶体结构和分子特征

烷氧基取代的苯甲酸,如所讨论的这一种,已因其晶体结构和分子特征而受到研究。例如,具有烷氧基取代的化合物由于诸如氢键头对头二聚体和 C-H⋯π 相互作用之类的相互作用而表现出独特的堆积排列。这些相互作用影响晶体结构,并对具有特定性质的材料的设计有影响 (Raffo 等,2014).

喷墨应用中的颜料分散协同剂

与 (E)-3,5-二氯-4-(3-乙氧基-2-甲基-3-氧代丙-1-烯-1-基)苯甲酸结构相关的化合物已被研究作为喷墨应用中颜料分散的协同剂。发现这些协同剂通过增加极性和减少颗粒聚集来改善油墨的分散性能和储存稳定性 (Song 等,2017).

合成方法和化学相互作用

已经开发了合成与 (E)-3,5-二氯-4-(3-乙氧基-2-甲基-3-氧代丙-1-烯-1-基)苯甲酸结构相似的化合物的新的方法。这些方法基于热杂环化,并提供了对化合物的化学相互作用和稳定性的见解,这对于它们在各个领域的潜在应用至关重要 (Tkachuk 等,2020).

光物理性质和配位聚合物

苯甲酸的衍生物已被用于组装基于镧系元素的配位聚合物。这些研究的重点是这些化合物的合成、晶体结构和光物理性质,为在材料科学和光电学等领域的潜在应用提供了有价值的信息 (Sivakumar 等,2011).

天然来源的生物活性化合物

苯甲酸衍生物已从内生真菌和植物等天然来源中分离出来。这些化合物的生物活性,包括它们的抗炎活性,使它们成为药物研究和潜在治疗应用的关注点 (Chen 等,2008).

作用机制

- Piperlongumine derivatives have been investigated for their potential in treating cancer, reducing inflammation, and managing autoimmune or inflammatory diseases .

- Piperlongumine derivatives may modulate various signaling pathways, affecting cell survival, proliferation, and inflammation .

- Piperlongumine derivatives may impact pathways related to oxidative stress, apoptosis, and immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

属性

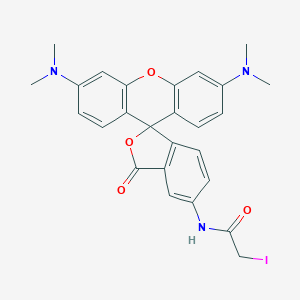

IUPAC Name |

3,5-dichloro-4-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVIKIKTANFPCN-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=C(C=C1Cl)C(=O)O)Cl)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the one-pot synthesis method described in the paper for (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid?

A: The research article [] focuses on developing a more efficient synthesis process for Lusutrombopag, a thrombopoietin receptor agonist. The authors successfully developed a one-pot method to produce (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, a key intermediate in Lusutrombopag synthesis. This one-pot approach combines the formylation and Horner–Wadsworth–Emmons reactions, offering advantages like reduced reaction time, improved yield, and minimized waste generation compared to traditional multi-step processes. This improved synthesis has implications for cost-effectiveness and scalability in Lusutrombopag production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)

![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)